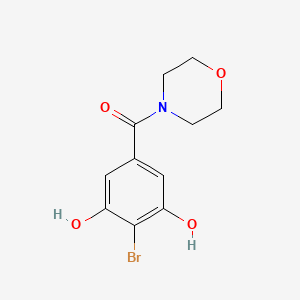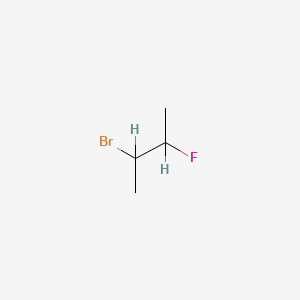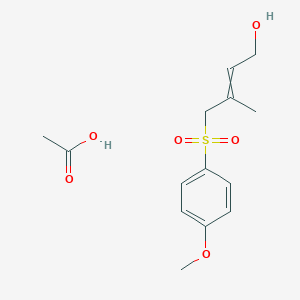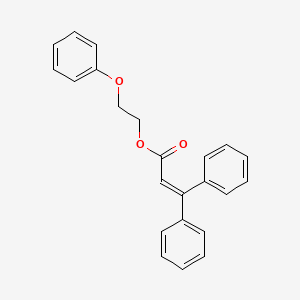
2-Phenoxyethyl 3,3-diphenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C23H20O3. It is a derivative of 3,3-diphenylprop-2-enoic acid and is characterized by the presence of a phenoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate typically involves the esterification of 3,3-diphenylprop-2-enoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 3,3-diphenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may enhance the compound’s ability to interact with biological membranes, while the diphenylprop-2-enoate moiety can modulate enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate: Used as a UV filter in sunscreens.
Ethyl 2-cyano-3,3-diphenylprop-2-enoate: Known for its applications in organic synthesis.
Uniqueness
2-Phenoxyethyl 3,3-diphenylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60359-28-6 |
|---|---|
Molekularformel |
C23H20O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-phenoxyethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C23H20O3/c24-23(26-17-16-25-21-14-8-3-9-15-21)18-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18H,16-17H2 |
InChI-Schlüssel |
COEMXPPLVDUYCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)OCCOC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


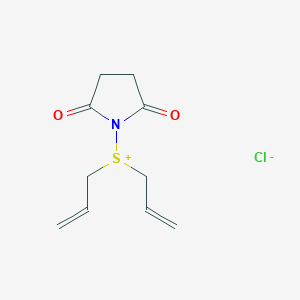
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
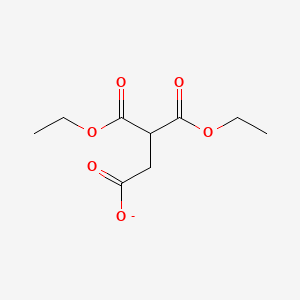

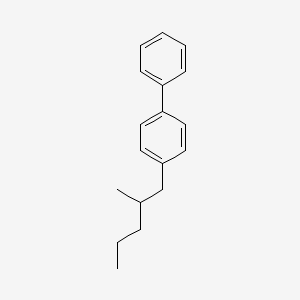
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
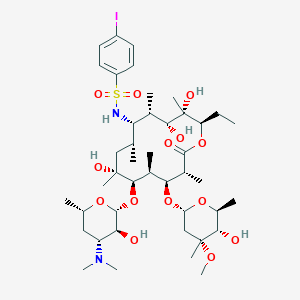
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
